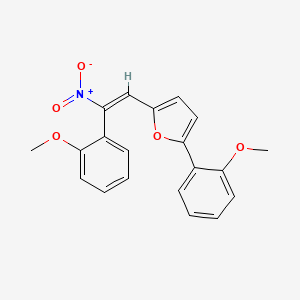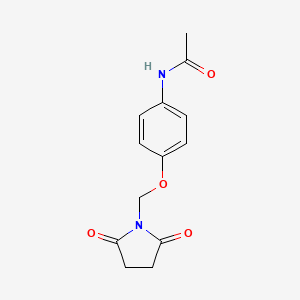![molecular formula C11H14O4 B15212272 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione CAS No. 84215-51-0](/img/structure/B15212272.png)
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione is an organic compound with the molecular formula C11H14O4. It features a furan ring, a hydroxymethyl group, and two ketone functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione typically involves the reaction of furfural with hexane-2,5-dione under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furans.
Applications De Recherche Scientifique
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxymethyl and ketone groups, play a crucial role in its reactivity and interactions. These interactions can lead to various biological and chemical effects, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Furyl)methyl]hexane-2,5-dione
- 3-[(2-Furyl)hydroxymethyl]pentane-2,5-dione
- 3-[(2-Furyl)hydroxymethyl]hexane-2,4-dione
Uniqueness
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
84215-51-0 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-[furan-2-yl(hydroxy)methyl]hexane-2,5-dione |
InChI |
InChI=1S/C11H14O4/c1-7(12)6-9(8(2)13)11(14)10-4-3-5-15-10/h3-5,9,11,14H,6H2,1-2H3 |
Clé InChI |
LACIYQDZSCPPHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C(C1=CC=CO1)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)







![3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one](/img/structure/B15212259.png)




